molecular formula C11H11N3O4S2 B6622866 Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate

Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate

Cat. No. B6622866
M. Wt: 313.4 g/mol
InChI Key: GOACPXKGYTULMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate, also known as MPST, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPST is a derivative of thiophene-2-carboxylic acid and pyrazine, and its chemical structure is shown below:

Mechanism of Action

The mechanism of action of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and cancer progression.
Biochemical and Physiological Effects:
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate inhibits the proliferation and migration of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate exhibits potent anti-inflammatory and anti-cancer activities in animal models of inflammation and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate in lab experiments include its potent biological activities, its ease of synthesis, and its versatility as a building block for the synthesis of various organic materials. The limitations of using Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate in lab experiments include its low solubility in water, which can limit its bioavailability and activity in vivo.

Future Directions

There are several future directions for the study of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate. One direction is the development of more potent and selective inhibitors of HDACs and other enzymes that are involved in cancer progression. Another direction is the synthesis of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate-based materials with novel properties for applications in electronics, photonics, and biomedicine. Finally, the development of new methods for the delivery and targeting of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate in vivo could enhance its therapeutic potential and reduce its toxicity.

Synthesis Methods

The synthesis of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate involves the reaction of methyl thiophene-2-carboxylate with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate as a white solid, which can be purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In materials science, Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In catalysis, Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been used as a ligand for various metal catalysts.

properties

IUPAC Name

methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S2/c1-14(10-6-12-3-4-13-10)20(16,17)8-5-9(19-7-8)11(15)18-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOACPXKGYTULMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CN=C1)S(=O)(=O)C2=CSC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.